N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Process chemistry Solid-state characterization Nintedanib intermediate purification

N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7) is a synthetic acetamide derivative bearing a 4-nitrophenyl substituent and an N-methylpiperazine moiety, with molecular formula C14H20N4O3 and molecular weight 292.33 g/mol. It is most prominently established as a key process intermediate in the synthesis of Nintedanib (Intedanib), a clinically approved triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.

Molecular Formula C14H20N4O3
Molecular Weight 292.33 g/mol
CAS No. 1139453-98-7
Cat. No. B1323212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
CAS1139453-98-7
Molecular FormulaC14H20N4O3
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H20N4O3/c1-15-7-9-17(10-8-15)11-14(19)16(2)12-3-5-13(6-4-12)18(20)21/h3-6H,7-11H2,1-2H3
InChIKeyLSQRHFSGOUDQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7): Procurement-Grade Intermediate and Certified Reference Standard for Nintedanib Synthesis and Impurity Control


N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7) is a synthetic acetamide derivative bearing a 4-nitrophenyl substituent and an N-methylpiperazine moiety, with molecular formula C14H20N4O3 and molecular weight 292.33 g/mol [1]. It is most prominently established as a key process intermediate in the synthesis of Nintedanib (Intedanib), a clinically approved triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR [2]. The compound is also designated as Nintedanib Impurity 55 and Intedanib Impurity 12, and is supplied as a certified reference standard with full characterization data compliant with ICH and pharmacopeial guidelines for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) [3]. Its procurement value is anchored in these dual roles: as a synthetic building block for Nintedanib route development and as a regulatory-grade impurity standard for pharmaceutical quality assurance.

Why Generic Substitution Fails: Physicochemical and Functional Non-Interchangeability of CAS 1139453-98-7 with Its Reduced Amino Analog


Compounds within the Nintedanib intermediate family cannot be freely interchanged because the 4-nitrophenyl vs. 4-aminophenyl oxidation state dictates fundamentally different physical properties, reactivity, and regulatory identity. The target nitro compound (CAS 1139453-98-7) exhibits a melting point of 94–96°C, approximately 58°C lower than its reduced amino analog N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9, mp 152–154°C), reflecting distinct crystal packing energetics [1]. This 30-Da mass difference (292.33 vs. 262.35 g/mol) also confers unique MS fragmentation patterns essential for impurity identification by LC-MS/MS [2]. Critically, in Nintedanib manufacturing, the nitro group is the synthetic handle that undergoes catalytic reduction to the amino coupling partner; bypassing this intermediate with an alternative precursor introduces different impurity profiles and may compromise the ≤0.1% impurity control threshold mandated for the final API [3]. Procurement of the incorrect oxidation state therefore risks both synthetic failure and regulatory non-compliance.

Quantitative Differentiation Evidence: CAS 1139453-98-7 Head-to-Head with Closest Structural Analogs


Melting Point Differential of ~58°C vs. Reduced 4-Aminophenyl Analog Enables Crystallization-Based Purification Orthogonality

The target 4-nitrophenyl compound (CAS 1139453-98-7) exhibits a melting point of 94–96°C, which is approximately 58°C lower than that of its direct reduced analog, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9, mp 152–154°C) [1]. Both data points are experimentally determined values reported by chemical suppliers. This substantial melting point depression arises from the electron-withdrawing nitro group disrupting intermolecular hydrogen bonding relative to the amino analog, providing a crystallization-based purification handle that is unavailable when the two compounds co-exist in crude reaction mixtures during Nintedanib intermediate synthesis [2].

Process chemistry Solid-state characterization Nintedanib intermediate purification

LogP of 1.204 vs. More Polar Amino Analog Governs Differential Chromatographic Retention and Extraction Behavior

The target compound has a computed LogP (XLogP3) of 1.204 [1], reflecting the lipophilic contribution of the 4-nitrophenyl group. Its reduced amino analog (CAS 262368-30-9), bearing a 4-aminophenyl substituent, is qualitatively more polar (lower LogP expected due to the hydrogen-bond-donating amino group replacing the electron-withdrawing nitro group), though an exact computed LogP for the amino analog was not located in the accessible literature. The LogP of 1.204 places the target compound in a chromatographic retention window distinct from both the more polar amino intermediate and the less polar final Nintedanib API (methyl ester indolinone, cLogP > 3), enabling baseline resolution in validated RP-HPLC methods that separate Nintedanib from 13 related impurities with peak resolution consistently >2.0 .

Analytical method development Chromatography Lipophilicity

30-Da Molecular Weight Differential vs. Amino Analog Enables Unambiguous Mass Spectrometric Identification in Impurity Profiling Workflows

The target 4-nitrophenyl compound has a monoisotopic mass of 292.15354051 Da (molecular formula C14H20N4O3) [1], while its reduced 4-aminophenyl analog (CAS 262368-30-9) has a monoisotopic mass of 262.17936134 Da (C14H22N4O) . This ~30-Da mass difference corresponds to the formal replacement of two oxygen atoms (nitro) with two hydrogen atoms (amino). In LC-MS/MS analysis, this mass shift produces distinct precursor ions ([M+H]+ at m/z 293 vs. m/z 263) and unique fragmentation patterns that allow unequivocal identification of each species in Nintedanib reaction monitoring and forced degradation studies. The validated LC-MS/MS method for simultaneous determination of Nintedanib and its seven potential impurities explicitly relies on such mass differentiation for peak assignment [2].

LC-MS/MS Impurity profiling Quality control

Regulatory Impurity Control Threshold of ≤0.1% Drives Demand for Certified Reference Standard Material

Chinese patent CN106748961A explicitly teaches that the content of Nintedanib process impurity compounds (including the N-demethylated piperazine analogs of the target compound) must be controlled to not higher than 0.1% in the Nintedanib or Nintedanib esylate preparation process, with further refinement capable of reducing this below the threshold [1]. The target compound (CAS 1139453-98-7, designated Nintedanib Impurity 55) is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for ANDA filings [2]. In contrast, generic non-certified intermediates of similar structure (e.g., CAS 1038972-16-5, the des-methyl piperazine analog) are typically offered without full regulatory characterization packages, making them unsuitable for formal impurity quantification in regulatory submissions .

Pharmaceutical quality control ANDA submission Reference standard

High-Value Application Scenarios for CAS 1139453-98-7 in Pharmaceutical Development and Manufacturing


Nintedanib ANDA Filing: Certified Impurity Reference Standard for Method Validation

Generic pharmaceutical companies developing Abbreviated New Drug Applications for Nintedanib esylate require certified reference standards of all known process impurities, including Nintedanib Impurity 55 (CAS 1139453-98-7). As established in Section 3 (Evidence Item 4), regulatory patents mandate impurity control at ≤0.1%, and the compound is supplied with full ICH-compliant characterization data—including NMR, MS, and HPLC purity certification—with traceability to USP or EP pharmacopeial standards [1]. The validated RP-HPLC method (Waters X-Bridge C18, gradient elution, 240 nm detection) achieves baseline resolution >2.0 for this impurity from Nintedanib and 12 other related substances, enabling its use in system suitability testing, linearity/accuracy validation, and forced degradation studies .

Nintedanib Process Development: Monitoring Nitro-to-Amino Reduction Completeness

In the convergent synthesis of Nintedanib, the target 4-nitrophenyl compound serves as the immediate precursor that must undergo catalytic hydrogenation to generate N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9), the key amino intermediate that couples with the indolinone fragment. The 30-Da mass differential (292→262 Da, Section 3, Evidence Item 3) and the ~58°C melting point depression (Section 3, Evidence Item 1) provide orthogonal analytical handles for confirming complete consumption of the nitro starting material by LC-MS ([M+H]+ shift from m/z 293 to m/z 263) and/or melting point analysis before proceeding to the condensation step. Incomplete reduction would carry this impurity forward, forming a difficult-to-remove byproduct that co-elutes with Nintedanib [2].

Forced Degradation and Stability Studies for Nintedanib Drug Product

Regulatory stability-indicating methods require identification and quantification of degradation products under stress conditions (acid, base, oxidative, thermal, photolytic). The target compound, characterized by distinct LogP (1.204) and chromatographic retention (Section 3, Evidence Item 2), serves as a marker for nitro-group-related degradation pathways. Validated methods have demonstrated that forced degradation of Nintedanib esylate under oxidative and thermal stress can generate nitro-aromatic impurities, and the availability of this certified reference standard enables accurate peak identification, LOD/LOQ determination, and mass balance assessment in stability protocols compliant with ICH Q1A(R2) .

Alternative Nintedanib Synthetic Route Evaluation: Benchmarking Intermediate Quality

During generic drug development, multiple synthetic routes to Nintedanib are evaluated for cost, yield, and impurity profile. The target compound serves as a key benchmark intermediate: its reported synthesis from N-methylpiperazine and 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in acetone with K2CO3 at room temperature for 12 hours yields 15 g of product (from 11.4 g chloroacetamide, 50 mmol scale) with LC-MS confirmation (m/z 293 [M+H]+) [3]. This protocol provides a baseline for comparing alternative routes that may employ different bases, solvents, or continuous-flow conditions. Impurity 1 content (N-demethylated side product) in the subsequent amino intermediate can be controlled to 0.03–0.09% through optimized N-methylpiperazine addition mode [2], establishing process capability benchmarks for route selection.

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